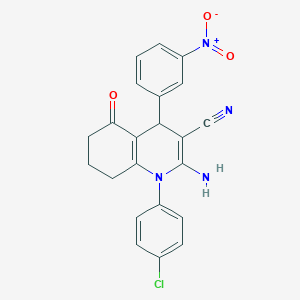

![molecular formula C21H16ClN3O5 B11531341 2-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11531341.png)

2-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound’s full name might be a mouthful, but its structure is captivating. Let’s break it down:

Chemical Formula: C24H19ClN6O4S

Molecular Weight: 522.974 g/mol

CAS Number: 315230-17-2

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. While I don’t have specific data for this exact compound, similar indole derivatives have been synthesized using various methods. These include:

Heterocyclization Reactions: These involve cyclization of appropriate precursors to form the indole ring system.

Condensation Reactions: For instance, the reaction of an aldehyde or ketone with an amine can yield the imine intermediate, which can then undergo cyclization.

Multicomponent Reactions: These allow efficient assembly of complex structures in a single step.

Industrial Production: Unfortunately, detailed industrial production methods for this specific compound are scarce. researchers often explore scalable synthetic routes to meet industrial demands.

Chemical Reactions Analysis

Reactivity:

Oxidation and Reduction: Indole derivatives can undergo oxidation (e.g., N-oxidation) or reduction (e.g., hydrogenation).

Substitution Reactions: Halogenation, acylation, and other substitution reactions modify the compound.

Cyclization: Intramolecular cyclizations play a crucial role in forming the tetrahydroisoindole ring.

Halogenating Agents: Chlorine or bromine for halogenation.

Acylating Agents: Acetic anhydride or acyl chlorides for acylation.

Reduction Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

Major Products: The compound’s reactivity leads to diverse products, including substituted indoles, imines, and cyclized derivatives.

Scientific Research Applications

Chemistry:

Building Blocks: Researchers use indole derivatives as building blocks for more complex molecules.

Fluorescent Probes: Some derivatives exhibit fluorescence, aiding in chemical analysis.

Antiproliferative Activity: Similar indole compounds have shown antiproliferative effects against cancer cells.

Antiviral Potential: Indole derivatives may inhibit viral replication.

Pharmaceuticals: Indole-based drugs are prevalent due to their diverse biological activities.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Unfortunately, precise details are elusive.

Comparison with Similar Compounds

While I don’t have an exhaustive list, here are some related compounds:

(2-amino-5-nitrophenyl)(2-chlorophenyl)methanone: (CAS: 2011-66-7)

Pyrimidine-derived indole ribonucleosides: (antiproliferative activity)

Properties

Molecular Formula |

C21H16ClN3O5 |

|---|---|

Molecular Weight |

425.8 g/mol |

IUPAC Name |

4-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

InChI |

InChI=1S/C21H16ClN3O5/c22-16-7-5-13(25(28)29)9-15(16)17-8-6-14(30-17)10-23-24-20(26)18-11-1-2-12(4-3-11)19(18)21(24)27/h1-2,5-12,18-19H,3-4H2/b23-10+ |

InChI Key |

KBOUVPHBLTYJCY-AUEPDCJTSA-N |

Isomeric SMILES |

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |

Canonical SMILES |

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(4-Ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11531258.png)

![N-[(4-benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B11531259.png)

![2-[(4-Methoxyphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11531266.png)

![1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11531275.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531282.png)

![2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531283.png)

![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11531289.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11531304.png)

![9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B11531312.png)

![Ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531327.png)

![8-[(4-Bromobenzyl)sulfanyl]-2-methylquinoline](/img/structure/B11531346.png)

![N-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11531351.png)

![N'-[(E)-anthracen-9-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11531357.png)